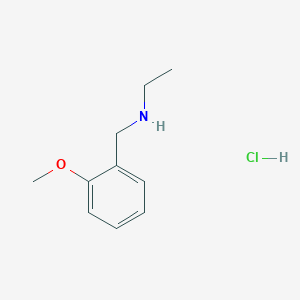
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride typically involves the reaction of 5-methoxy-2-aminobenzoxazole with formaldehyde and hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or organic solvents like ethanol
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization or recrystallization to obtain high-purity product
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the benzoxazole ring.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Formation of corresponding quinones
Reduction: Formation of reduced benzoxazole derivatives
Substitution: Formation of substituted amine derivatives
Scientific Research Applications
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies
Biology: In the study of enzyme interactions and protein modifications
Industry: Used in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by:
Binding to active sites: on enzymes, altering their catalytic activity
Interacting with receptors: , influencing signal transduction pathways
Comparison with Similar Compounds
- (5-Methoxy-1,3-benzoxazol-2-yl)methylamine
- (5-Methoxy-1,3-benzoxazol-2-yl)ethylamine
- (5-Methoxy-1,3-benzoxazol-2-yl)propylamine
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the benzoxazole ring.
- Reactivity: The presence of different alkyl groups can influence the reactivity and stability of the compounds.
- Applications: While all these compounds have similar applications in research, their specific uses may vary based on their chemical properties.
Properties
IUPAC Name |
(5-methoxy-1,3-benzoxazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8;/h2-4H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNGLTRYHBKJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)


![Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3085642.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085647.png)
![[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3085650.png)
![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3085654.png)
![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3085666.png)
amine hydrochloride](/img/structure/B3085674.png)

![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085676.png)
